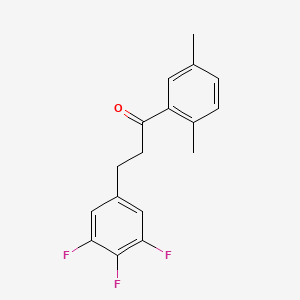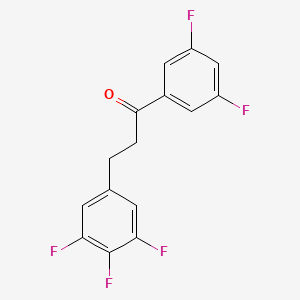![molecular formula C8H12N2O3 B1328018 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid CAS No. 947013-67-4](/img/structure/B1328018.png)
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A novel synthesis method for 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, including 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid, using microwave-mediated synthesis has been reported. This method offers a quick, eco-friendly, and cost-effective alternative to traditional synthesis, with the process taking just 2-3 minutes and yielding high-quality products (Neves Filho et al., 2009).
Larvicidal and Fungal Growth Inhibitory Properties
- This compound has demonstrated strong larvicidal activity against L4 larvae of Aedes aegypti, a common mosquito species. The activity is hypothesized to be due to electron-withdrawing substituents in the phenyl ring. Additionally, these compounds have shown effectiveness in inhibiting the growth of various fungi, including Fusarium species (Neves Filho et al., 2009).
Corrosion Inhibition Properties
- The 1,3,4-oxadiazole derivatives, which include compounds similar to this compound, have been investigated for their corrosion inhibition properties. These studies have shown that such compounds can effectively protect mild steel against corrosion in acidic environments, highlighting their potential application in industrial settings (Ammal et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with their targets and cause changes that result in their anti-infective activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to inhibit the enzyme 3-hydroxykynurenine transaminase (hkt) from aedes aegypti, which is part of the kynurenine pathway . This pathway leads to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Compounds with a 1,2,4-oxadiazole core have been found to inhibit enzymes such as 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti
Molecular Mechanism
Similar compounds have been found to act as competitive inhibitors with IC50 values in the range of 42 to 339 μM
Metabolic Pathways
Similar compounds have been found to inhibit enzymes in the kynurenine pathway
Propiedades
IUPAC Name |
3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)8-9-6(13-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPKNMGXOWKKGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947013-67-4 |
Source


|
| Record name | 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














